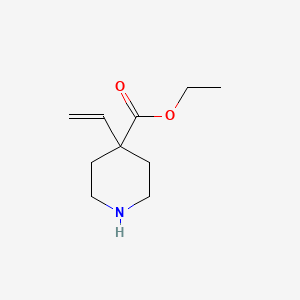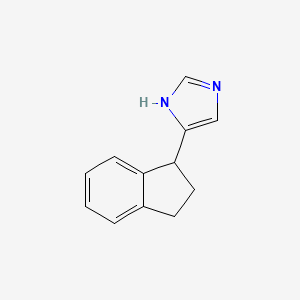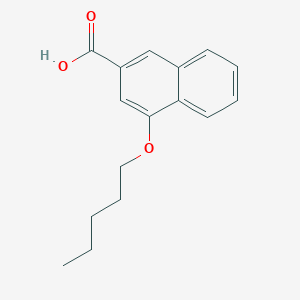
4-Vinyl-piperidine-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinyl-piperidine-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a vinyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyl-piperidine-4-carboxylic acid ethyl ester typically involves the reaction of piperidine derivatives with vinyl-containing reagents. One common method is the esterification of 4-vinylpiperidine-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Vinyl-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-Vinyl-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Vinyl-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Piperidine-4-carboxylic acid ethyl ester: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Vinylpiperidine: Lacks the ester group, limiting its applications in esterification reactions.
Ethyl piperidine-4-carboxylate: Similar structure but without the vinyl group.
Uniqueness
4-Vinyl-piperidine-4-carboxylic acid ethyl ester is unique due to the presence of both a vinyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
ethyl 4-ethenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-10(9(12)13-4-2)5-7-11-8-6-10/h3,11H,1,4-8H2,2H3 |
InChIキー |
SDJFLOGPXAZOLX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCNCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B8787459.png)
![5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine](/img/structure/B8787471.png)




![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate](/img/structure/B8787512.png)







